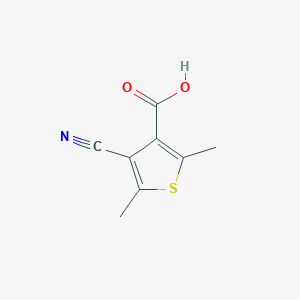
4-Cyano-2,5-dimethylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-2,5-dimethylthiophene-3-carboxylic acid is a thiophene derivative that has garnered significant attention in scientific research due to its unique chemical structure and diverse range of applications. This compound is characterized by a cyano group at the 4-position, two methyl groups at the 2- and 5-positions, and a carboxylic acid group at the 3-position on the thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The Gewald reaction, for instance, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
化学反应分析
Types of Reactions: 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of thiophene.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
4-Cyano-2,5-dimethylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the cyano and carboxylic acid groups can facilitate interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism .
相似化合物的比较
2,5-Dimethylthiophene-3-carboxylic acid: Lacks the cyano group, which may result in different reactivity and biological activity.
4-Cyano-2-methylthiophene-3-carboxylic acid: Similar structure but with only one methyl group, potentially affecting its chemical properties and applications.
Uniqueness: 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both cyano and carboxylic acid groups on the thiophene ring enhances its versatility in various chemical reactions and applications .
属性
IUPAC Name |
4-cyano-2,5-dimethylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-6(3-9)7(8(10)11)5(2)12-4/h1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPCOUGWVGVCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
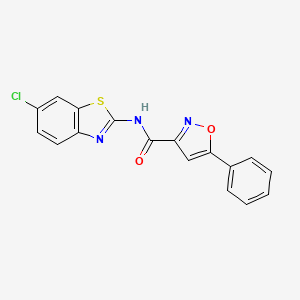
![(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B2793822.png)
![N-[(4-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2793823.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide](/img/structure/B2793824.png)
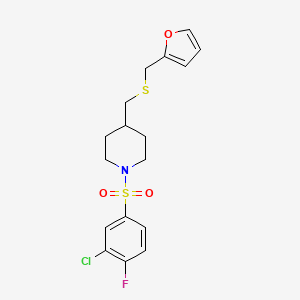
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2793831.png)
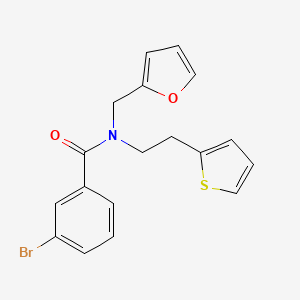
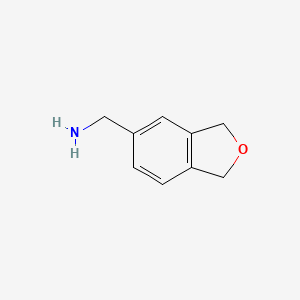
![N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride](/img/structure/B2793835.png)
![4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2793836.png)
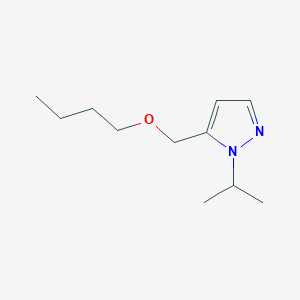
![7-(4-fluorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2793838.png)
![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2793839.png)

